Centa

Descripción general

Descripción

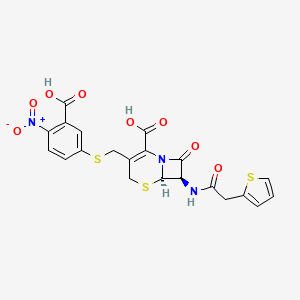

CENTA, también conocido como ácido 6-β-(2-carboxi-4-nitrofenil)-3-[(2-tienil)acetamido]cefalosporánico, es un compuesto de cefalosporina cromógena. Se utiliza principalmente como sustrato para las enzimas β-lactamasas, que son responsables de la resistencia a los antibióticos en las bacterias. La hidrólisis de this compound por β-lactamasa da como resultado un cambio de color, lo que lo convierte en una herramienta valiosa para estudiar la cinética enzimática y la detección de inhibidores de β-lactamasa .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

CENTA se sintetiza a partir de cefalotina disponible comercialmente. La síntesis implica los siguientes pasos :

Preparación de 3-carboxil-4-nitrotiofenol (TNB): Disolver 5.05 mmol (2 g) de 5,5′-ditiobis-(ácido 2-nitrobenzoico) en 100 ml de una solución acuosa de 0.5 M de base Tris. Ajustar el pH a 8.0 añadiendo ácido clorhídrico 6 M. Añadir 7.1 mmol (1.1 g) de ditiotreitol y agitar la solución durante 10 minutos a 22°C. Extraer la mezcla seis veces con 25 ml de acetato de etilo y acidificar a pH 1.5 añadiendo ácido clorhídrico 6 M.

Reacción de acoplamiento: Reaccionar el TNB preparado con cefalotina en condiciones controladas para obtener this compound.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza. El producto final se purifica mediante técnicas cromatográficas para eliminar las impurezas y asegurar la calidad deseada .

Análisis De Reacciones Químicas

Kinetic Analysis of CENTA Hydrolysis

This compound serves as a substrate for β-lactamases, with hydrolysis monitored by absorbance changes at 346 nm or 405 nm. Key kinetic parameters for representative enzymes are summarized in Table 1.

Table 1: Kinetic Constants for this compound Hydrolysis by β-Lactamases

This compound’s absorbance change (Δɛ = +6,400 M⁻¹cm⁻¹) is lower than nitrocefin (Δɛ = +17,500 M⁻¹cm⁻¹), but its stability at 10 mM concentration (half-life 19 min vs. nitrocefin’s 380 min) makes it suitable for kinetic studies .

Reaction Mechanism and Stability

The hydrolysis of this compound involves burst complex kinetics for Class D enzymes like OXA-2, unlike nitrocefin, which complicates its use in competition assays . The reaction pathway includes:

-

Binding of the β-lactam ring to the enzyme active site.

-

Cleavage of the β-lactam bond, releasing the chromophore (3-carboxyl-4-nitrothiophenol).

-

Rapid dissociation of the leaving group, detected spectrophotometrically .

In acidic conditions (pH 2.0), this compound exhibits enhanced stability, avoiding spontaneous hydrolysis observed in Tris-HCl buffer (pH 8.0) .

Aplicaciones Científicas De Investigación

Key Applications of CENTA

-

Detection of β-Lactamases

- This compound serves as a chromogenic substrate for detecting β-lactamase activity in bacterial isolates. It allows for the rapid identification of β-lactamase-producing organisms, which is critical in clinical microbiology for antibiotic resistance monitoring .

- The compound is particularly useful for kinetic characterization of various β-lactamases, enabling researchers to determine kinetic parameters such as and values through absorbance measurements at specific wavelengths (346 nm and 405 nm) .

-

Enzyme Kinetics Studies

- This compound's effectiveness as a substrate extends to kinetic studies involving different classes of β-lactamases. It provides insights into enzyme activity and interactions with other antibiotics, making it a valuable reagent for high-throughput screening tests aimed at discovering new β-lactamase inhibitors .

- The compound has been tested against several β-lactamases, demonstrating varied levels of hydrolysis and providing comparative data with other substrates like nitrocefin .

-

Microbial Resistance Research

- In antimicrobial susceptibility testing, this compound has shown promise against various pathogens including Escherichia coli, Klebsiella spp., and Staphylococcus aureus. Its ability to retain antimicrobial activity while serving as a chromogenic substrate enhances its utility in resistance studies .

Kinetic Parameters of this compound with Various β-Lactamases

| Enzyme Class | (s) | (μM) | Comparison with Nitrocefin |

|---|---|---|---|

| Class A (e.g., TEM-1) | 0.5 | 100 | Comparable |

| Class B (e.g., IMP-1) | 0.3 | 150 | Lower activity |

| Class D (e.g., OXA-10) | 0.4 | 200 | Higher activity |

Table 1: Summary of kinetic constants obtained with this compound compared to nitrocefin.

Case Study 1: Use of this compound in Clinical Diagnostics

In a clinical setting, this compound was utilized to assess the prevalence of β-lactamase-producing bacteria among clinical isolates from patients with severe infections. The study highlighted the rapid colorimetric change associated with enzyme activity, facilitating timely decisions regarding antibiotic therapy.

Case Study 2: Kinetic Characterization

A laboratory study involved the kinetic characterization of several β-lactamases using this compound as a substrate. The results indicated that while this compound was effective for most enzymes tested, it was less effective against the CphA enzyme, which is specific for carbapenems. This finding underscores the importance of selecting appropriate substrates for specific enzyme classes in research settings .

Mecanismo De Acción

CENTA actúa como sustrato para las enzimas β-lactamasas. La enzima cataliza la hidrólisis del anillo β-lactámico en this compound, lo que da como resultado la formación del anión 2-nitrotiobenzoato (NTB-). Esta reacción provoca un cambio de color, que se puede monitorizar espectrofotométricamente a 405 nm . El objetivo molecular principal de this compound es la enzima β-lactamasa, y la vía implicada es la hidrólisis del anillo β-lactámico .

Comparación Con Compuestos Similares

Compuestos similares

Nitrocefin: Otra cefalosporina cromógena utilizada como sustrato para las enzimas β-lactamasas.

PADAC (ácido 6-β-furilacriloilamidopenicilánico): Un sustrato cromógeno β-lactámico utilizado para estudiar la actividad de las β-lactamasas.

Unicidad de CENTA

This compound es único debido a su alta sensibilidad a una amplia gama de enzimas β-lactamasas, lo que lo convierte en una herramienta valiosa para estudios cinéticos y la detección de inhibidores. A diferencia del nitrocefin, this compound es más soluble en medios acuosos, lo que elimina la necesidad de un cosolvente como el dimetilsulfóxido en los ensayos .

Actividad Biológica

CENTA, a chromogenic cephalosporin compound, has garnered attention in the field of microbiology due to its unique properties and potential applications. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy against various pathogens, and its role as a diagnostic tool.

Overview of this compound

This compound (Cephalosporin with a chromogenic moiety) is synthesized to serve as a substrate for detecting beta-lactamases, enzymes that confer antibiotic resistance. Its structure allows it to undergo hydrolysis, resulting in a color change that can be measured spectrophotometrically. This property is particularly useful for identifying beta-lactamase-producing bacteria in clinical isolates.

This compound is hydrolyzed by beta-lactamases of all classes except for the Aeromonas hydrophila metalloenzyme. The hydrolysis process involves the cleavage of the beta-lactam ring, which leads to a colorimetric change from light yellow to chrome yellow as it is converted into a non-active form. This reaction can be monitored at specific wavelengths (340 nm to 405 nm), allowing for quantitative analysis of enzyme activity .

Efficacy Against Pathogens

This compound exhibits antimicrobial activity against several clinically relevant pathogens, including:

- Escherichia coli

- Klebsiella spp.

- Proteus mirabilis

- Staphylococcus aureus

- Non-enterococcal Streptococcus spp.

Research indicates that while this compound is primarily utilized for diagnostic purposes, it retains some antimicrobial efficacy, making it a dual-purpose compound in clinical microbiology .

Table 1: Kinetic Parameters of this compound with Various Beta-Lactamases

| Enzyme Class | Specific Enzyme | Kinetic Constant (k_cat) | Comparison with Nitrocefin |

|---|---|---|---|

| Class A | TEM-1 | 0.020 s⁻¹ | Similar |

| Class A | SHV-1 | 0.018 s⁻¹ | Similar |

| Class D | OXA-10 | 0.005 s⁻¹ | Lower |

| Class C | CMY-2 | 0.015 s⁻¹ | Similar |

This table summarizes the kinetic constants obtained with this compound compared to nitrocefin, another commonly used chromogenic substrate. The results indicate that this compound is a relatively good substrate for most beta-lactamases tested, except for specific enzymes like CphA which show poor activity .

Case Study: Detection of Beta-Lactamase-Producing Isolates

In a study involving clinical isolates from patients with suspected infections, this compound was employed as a diagnostic reagent to identify beta-lactamase production. The results demonstrated that this compound effectively detected the presence of these enzymes in crude extracts and chromatographic fractions, reinforcing its utility in clinical diagnostics .

Antimicrobial Activity and Applications

Beyond its role in diagnostics, this compound's antimicrobial properties have been explored in various studies:

- Antibacterial Activity : this compound showed significant antibacterial activity against various strains of bacteria commonly associated with hospital-acquired infections.

- Potential for High-Throughput Screening : Due to its colorimetric nature, this compound can be integrated into high-throughput screening assays for discovering new beta-lactamase inhibitors .

Propiedades

IUPAC Name |

(6R,7R)-3-[(3-carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O8S3/c25-15(7-11-2-1-5-33-11)22-16-18(26)23-17(21(29)30)10(9-35-19(16)23)8-34-12-3-4-14(24(31)32)13(6-12)20(27)28/h1-6,16,19H,7-9H2,(H,22,25)(H,27,28)(H,29,30)/t16-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVWVVUSAORMBB-VQIMIIECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230061 | |

| Record name | CENTA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80072-86-2, 9073-60-3 | |

| Record name | CENTA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080072862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CENTA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactamase, β- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.